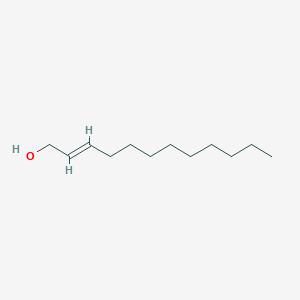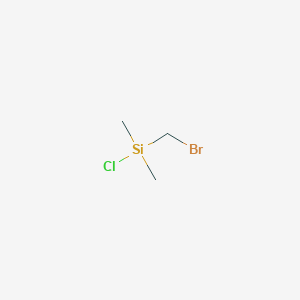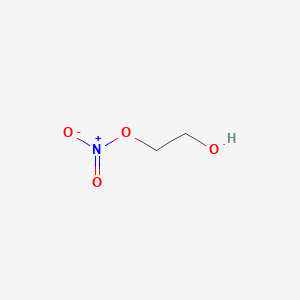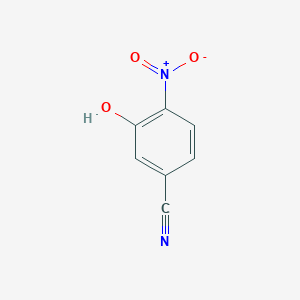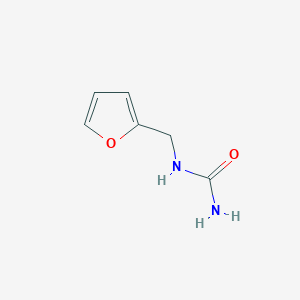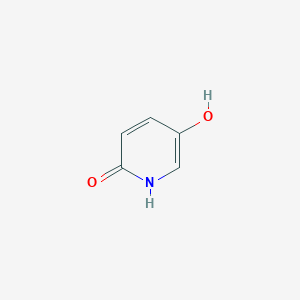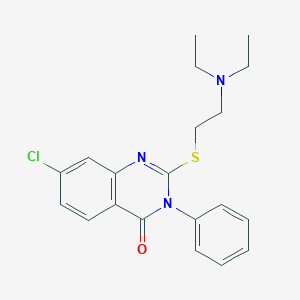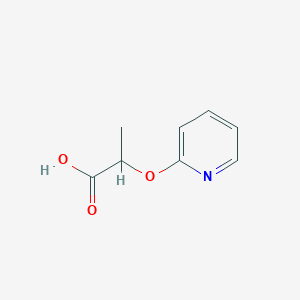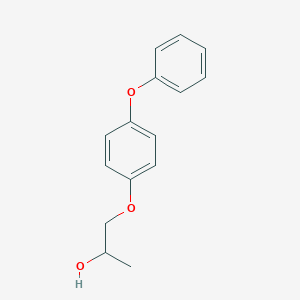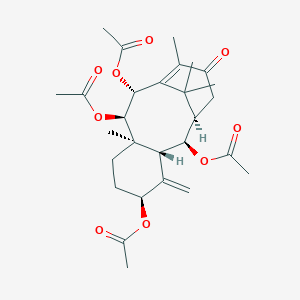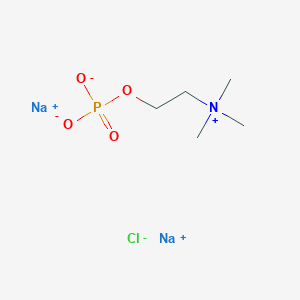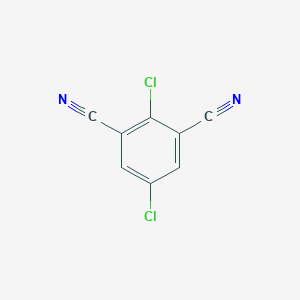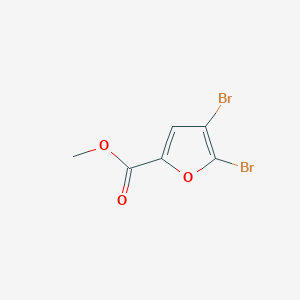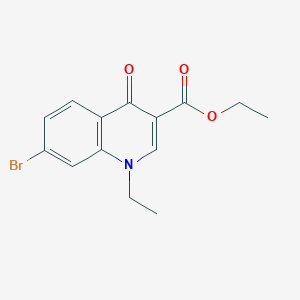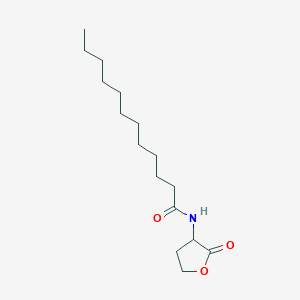
N-Dodecanoyl-DL-homoserine lactone
Übersicht
Beschreibung
N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a signaling molecule that plays a crucial role in the quorum-sensing mechanism of bacteria. Quorum sensing is a system of stimulus and response correlated to population density, allowing bacteria to regulate gene expression collectively. This molecule is a type of acyl-homoserine lactone (AHL), which is known to affect not only bacterial behavior but also mammalian cell functions, indicating its significance in microbial pathogenicity and host-pathogen interactions .
Synthesis Analysis
While the synthesis of C12-HSL itself is not detailed in the provided papers, related AHLs have been synthesized for research purposes. For instance, a tritium-labeled AHL was synthesized for use as a biologically active compound in studies involving the bacterium Vibrio fischeri . This suggests that similar methods could potentially be applied to synthesize C12-HSL for experimental use.
Molecular Structure Analysis
The molecular structure of C12-HSL includes a lactone ring and a long hydrocarbon chain, which is characteristic of AHLs. The integrity of the lactone ring and its stereochemistry are essential for its biological activity, as they are required for the molecule to exert its effects on host cells, such as the induction of specific biochemical markers and gene transcription .
Chemical Reactions Analysis
C12-HSL interacts with mammalian cells, triggering various responses. For example, it can inhibit degranulation and mediator release from mast cells, which are critical components of the immune system. This molecule also affects cytokine production and cell migration, which are vital processes in immune responses and inflammation . These interactions are not typical chemical reactions but rather biological responses to the presence of C12-HSL.
Physical and Chemical Properties Analysis
The physical and chemical properties of C12-HSL are inferred from its role in bacterial communication and its impact on host cells. It is a hydrophobic molecule due to its long acyl chain, which likely facilitates its diffusion through the lipid membranes of cells. The hydrophobic nature of C12-HSL is also suggested by its ability to induce changes in the characteristics of ANAMMOX granules, affecting their settleability and stability in high-loaded reactors . Moreover, the production of C12-HSL by Enterobacter sp. isolated from the human tongue indicates that this molecule can be produced and remain stable within the complex environment of the human oral microbiome .
Wissenschaftliche Forschungsanwendungen
Immune System Interaction and Pathogenicity :
- C12-HSL can exert cytotoxic effects on mammalian cells, specifically macrophages. A study demonstrated that a monoclonal antibody against a C12-HSL analogue protected murine bone marrow-derived macrophages from these cytotoxic effects and prevented the activation of the mitogen-activated protein kinase p38, suggesting potential therapeutic applications in combating Pseudomonas aeruginosa infections (Kaufmann et al., 2008).
- Another study found that C12-HSL incorporates into mammalian plasma membranes, leading to cell death in lymphocytes and potentially aiding P. aeruginosa in evading host immunity (Song et al., 2018).
Biofilm Dynamics and Bacterial Interaction :
- C12-HSL influences biofilm formation and the activity of Pseudomonas aeruginosa, with implications for infection dynamics and potentially for controlling biofilm-related problems (Cherepushkina et al., 2021).
- The molecule also plays a role in the quorum sensing and quorum quenching activities in soil bacteria, as demonstrated by studies on Malaysian montane forest soil bacteria (Chong et al., 2012).
Cellular and Molecular Mechanisms :
- C12-HSL is involved in activating host immune cells through mechanisms distinct from traditional pathogen-associated molecular pattern recognition pathways, providing insights into novel bacterial-host interactions (Kravchenko et al., 2006).
- Additionally, it can inhibit mediator release and chemotaxis in murine mast cells, suggesting a role in modulating host defense mechanisms (Khambati et al., 2017).
Wastewater Treatment and Environmental Applications :
- In the context of wastewater treatment, C12-HSL did not significantly affect the characteristics of ANAMMOX granules, indicating specificity in its impact on different bacterial systems (Zhang et al., 2019).
Analytical Techniques and Methodologies :
- Innovative methods have been developed for the detection and quantification of C12-HSL and other acyl-homoserine lactones, such as using gas chromatography-mass spectrometry, enhancing our understanding of quorum sensing molecules in various bacterial systems (Charlton et al., 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-oxooxolan-3-yl)dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILLZMOKUUPJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346599 | |
| Record name | N-Dodecanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Dodecanoyl-DL-homoserine lactone | |
CAS RN |
18627-38-8 | |
| Record name | N-Dodecanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



